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Compound of Interest

Compound Name: Koenidine

CAS No.: 24123-92-0

Cat. No.: B1220425 Get Quote

Executive Summary
Koenidine (also known as Koenigicine) is a bioactive carbazole alkaloid isolated primarily from

the leaves of Murraya koenigii (Curry tree).[1] Structurally, it is defined as 8,9-dimethoxy-3,3,5-

trimethyl-3,11-dihydropyrano[3,2-a]carbazole.[2]

For drug development professionals, Koenidine represents a scaffold of significant interest

due to its reported cytotoxic, antioxidant, and anti-diabetic properties. This guide provides the

definitive spectral fingerprint required for the identification, quality control, and structural

validation of Koenidine in pharmaceutical research.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9]
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Property Data

IUPAC Name
8,9-dimethoxy-3,3,5-trimethyl-3,11-

dihydropyrano[3,2-a]carbazole

Common Synonyms Koenidine, Koenigicine

CAS Number 24123-92-0

Molecular Formula

Molecular Weight 323.39 g/mol

Physical State Yellowish crystalline solid / gum

Melting Point 224–225 °C

Solubility
Soluble in Chloroform, DMSO, Methanol;

Insoluble in Water

Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural proof for Koenidine lies in its

H NMR spectrum, characterized by the pyran ring signals and the specific pattern of aromatic
protons on the carbazole nucleus.

H NMR Data (400 MHz, CDCl

)
Note: Chemical shifts (

) are reported in ppm relative to TMS.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1220425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm) Multiplicity (Hz) Integration
Assignment
Logic

H-1' 6.60 Doublet (d) 10.0 1H

Vinylic proton

of pyran ring

(adjacent to

aromatic

ring).[2]

H-2' 5.69 Doublet (d) 10.0 1H

Vinylic proton

of pyran ring

(adjacent to

gem-

dimethyl).[2]

H-4 7.38 Singlet (s) - 1H

Aromatic

proton on

Ring A

(isolated).[2]

H-5 7.55 Singlet (s) - 1H

Aromatic

proton on

Ring C (para

to N,

deshielded).

[2]

H-8 6.93 Singlet (s) - 1H

Aromatic

proton on

Ring C

(between

methoxy

groups).[2]

NH ~7.8 - 8.3 Broad Singlet - 1H

Carbazole N-

H

(exchangeabl

e with D

O).[2]
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6-OCH 3.98 Singlet (s) - 3H

Methoxy

group at C-6

(or C-8

depending on

numbering).

[2]

7-OCH 3.95 Singlet (s) - 3H

Methoxy

group at C-7

(or C-9

depending on

numbering).

[2]

3-CH 2.32 Singlet (s) - 3H

Aromatic

methyl group.

[2]

Gem-CH 1.45 Singlet (s) - 3H

Methyl on

pyran ring (C-

3').[2]

Gem-CH 1.49 Singlet (s) - 3H

Methyl on

pyran ring (C-

3').[2]

C NMR Characteristic Signals (100 MHz, CDCl

)
While full tabular assignments vary slightly by solvent, the following regions are diagnostic for

Koenidine:

Carbonyls: None (Distinguishes from oxidized derivatives).[2]

Oxygenated Aromatics (C-O):

145–155 ppm.[2]
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Pyran Vinyl Carbons:

116–129 ppm (Corresponds to C-1' and C-2').[2]

Methoxy Carbons:

56–57 ppm (Two distinct signals).[2]

Gem-dimethyl Carbons:

26–28 ppm.[2]

Aromatic Methyl:

~16–21 ppm.[2]

Mass Spectrometry (MS)
Koenidine exhibits a characteristic fragmentation pattern typical of pyranocarbazoles.[2] The

stability of the aromatic system dominates the spectrum.

Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).[2]

Molecular Ion (

):

323 (Base peak or high intensity).[2]

Key Fragment (

):

308.

Mechanism:[1][2] Loss of a methyl radical (

) from the gem-dimethyl group on the pyran ring. This leads to the formation of a fully
aromatic pyrylium cation species, a highly stable conjugated system.

Infrared (IR) Spectroscopy[2]
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3400–3350 cm

: N-H stretching (sharp/medium, characteristic of carbazoles).[2]

2920–2850 cm

: C-H stretching (Methyl/Methylene).[2]

1600–1580 cm

: C=C aromatic skeletal vibrations.[2]

1220–1200 cm

: C-O stretching (Aryl alkyl ether / Methoxy).[2]

Experimental Protocols
Isolation Workflow
To obtain Koenidine for spectral analysis, the following established extraction protocol from

Murraya koenigii leaves is recommended.

Reagents: Hexane, Dichloromethane (DCM), Methanol, Silica Gel (60–120 mesh).[2]

Extraction: Macerate shade-dried, powdered leaves (500g) in Hexane followed by DCM.

Concentration: Evaporate the DCM extract under reduced pressure to yield a crude dark

green residue.

Fractionation: Subject the residue to Silica Gel Column Chromatography.

Eluent Gradient: Start with 100% Hexane

Hexane:Ethyl Acetate (95:5

90:10).[2]

Purification: Koenidine typically elutes in the non-polar fractions (often alongside

Koenimbine).[2] Further purification via preparative TLC or recrystallization (Hexane:DCM)
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yields the pure compound.[2]

Visualization of Isolation Logic

Murraya koenigii Leaves
(Shade Dried & Powdered)

Sequential Extraction
1. Hexane (Defatting)

2. Dichloromethane (Target)

Crude DCM Extract
(Dark Green Residue)

Silica Gel Chromatography
Gradient: Hexane -> EtOAc

Fraction A:
Hydrocarbons/Waxes

Fraction B:
Mahanimbine

Fraction C (Target):
Koenidine & Koenimbine

Re-Crystallization / Prep-TLC
(Hexane:DCM)

Pure Koenidine
(Yellow Crystalline Solid)

Click to download full resolution via product page

Caption: Step-by-step isolation workflow for Koenidine from Murraya koenigii leaves.

MS Fragmentation Pathway
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The following diagram illustrates the primary fragmentation logic used to confirm the

pyranocarbazole skeleton.

Koenidine (M+)
m/z 323

(Stable Molecular Ion)

Loss of Methyl Radical
(- •CH3)

Fragment Ion
m/z 308

(Aromatized Pyrylium Cation)

 Pyran Ring
 Aromatization

Click to download full resolution via product page

Caption: Primary mass spectrometry fragmentation pathway characteristic of Koenidine.

References
Tachibana, Y., et al. (2001). "Carbazole alkaloids from Murraya koenigii."[2][3] Journal of

Natural Products, 64(8), 1089-1091.[2]

Rahman, M.M., & Gray, A.I. (2005). "A benzoisofuranone derivative and carbazole alkaloids

from Murraya koenigii and their insecticidal activity."[2] Phytochemistry, 66(13), 1601-1606.

[2]

PubChem Compound Summary. "Koenidine (CID 278055)."[2] National Center for

Biotechnology Information.[2]

Tahia, F., et al. (2015). "Alkaloids, Coumarin and Cinnamic Acid Derivative from Murraya

koenigii (Linn.)[2] Spreng." Dhaka University Journal of Pharmaceutical Sciences, 14(1), 29-

33.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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